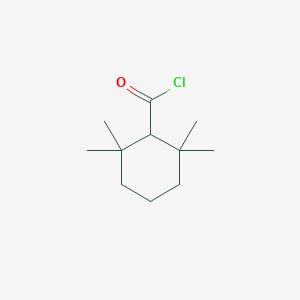
2,6-Naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two nitrogen atoms in the pyridine ring system and a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the oxidation of 2-oxo-4-methylquinoline to form 2-oxo-quinoline-4-carboxylic acid, which can then be converted to this compound . This process often employs reagents such as selenium dioxide (SeO2) and dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 2,6-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of 2-oxo-4-methylquinoline to 2-oxo-quinoline-4-carboxylic acid.
Reduction: Reduction of the carboxylic acid group to form corresponding alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and dimethyl sulfoxide (DMSO) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-oxo-quinoline-4-carboxylic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: N-alkyl or N-acyl derivatives of this compound.
科学的研究の応用
2,6-Naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may interfere with key signaling pathways, inducing apoptosis and inhibiting cell proliferation .
類似化合物との比較
2,6-Naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Exhibits antibacterial and anticancer properties.
1,6-Naphthyridine: Used in the synthesis of pharmacologically active compounds.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its diverse range of applications further highlight its significance in scientific research and industry.
特性
分子式 |
C9H6N2O2 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
2,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H,12,13) |
InChIキー |
FHYABEAASSIIKA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=CC(=NC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)



![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)




![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)



